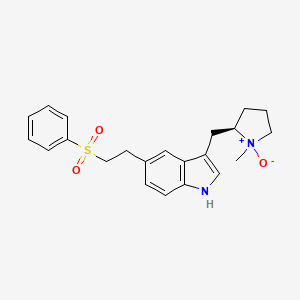

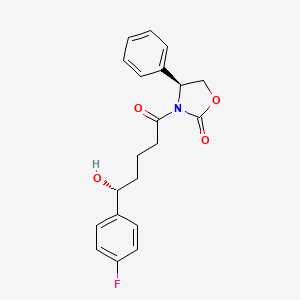

N-Desmethyl Alosetron

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Desmethyl Alosetron is a derivative of Alosetron, a potent and selective serotonin 5-HT3 receptor antagonist. It is primarily known for its role in the treatment of irritable bowel syndrome (IBS), particularly in female patients with diarrhea-predominant IBS . This compound has gained attention due to its potential therapeutic and environmental applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Alosetron typically involves the demethylation of Alosetron. This process can be achieved through various chemical reactions, including oxidative photocyclisation of N-arylenaminones to indoles . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the demethylation process.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions. The process adheres to Good Manufacturing Practices (GMP) to ensure high purity and quality of the final product. The production capacity can range from kilograms to metric tons, depending on the demand and application.

Analyse Chemischer Reaktionen

Types of Reactions: N-Desmethyl Alosetron undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield fully reduced amines.

Wissenschaftliche Forschungsanwendungen

N-Desmethyl Alosetron is extensively used in scientific research due to its diverse applications. Some of its key applications include:

Chemistry: Used as a reference material in analytical chemistry and as a starting material for the synthesis of other compounds.

Biology: Studied for its interactions with serotonin receptors and its effects on cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal disorders and other conditions.

Industry: Used in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.

Wirkmechanismus

N-Desmethyl Alosetron exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors . These receptors are nonselective cation channels that play a crucial role in regulating visceral pain, colonic transit, and gastrointestinal secretions. By blocking these receptors, this compound helps control symptoms associated with irritable bowel syndrome .

Vergleich Mit ähnlichen Verbindungen

N-Desmethyl Alosetron is unique due to its specific interaction with serotonin 5-HT3 receptors. Similar compounds include:

Alosetron: The parent compound, also a 5-HT3 receptor antagonist, used for treating IBS.

Ondansetron: Another 5-HT3 receptor antagonist, primarily used as an antiemetic to prevent nausea and vomiting.

Granisetron: Similar to Ondansetron, used for preventing chemotherapy-induced nausea and vomiting.

Compared to these compounds, this compound offers distinct advantages in terms of its specific receptor interactions and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-[(5-methyl-1H-imidazol-4-yl)methyl]-4,5-dihydro-3H-pyrido[4,3-b]indol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-10-14(18-9-17-10)8-20-7-6-13-15(16(20)21)11-4-2-3-5-12(11)19-13/h2-5,9,19H,6-8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGCYMYYQOKECJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

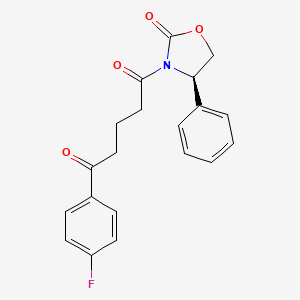

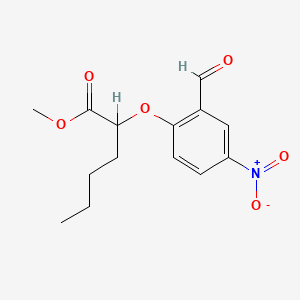

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)

![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)